molecular formula C14H13Cl2N3OS B11475411 7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11475411
M. Wt: 342.2 g/mol
InChI Key: YCYKRVDYJDZYPK-UHFFFAOYSA-N
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Description

7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with a dichlorophenyl group and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like chlorinating agents (e.g., N-chlorosuccinimide) to achieve the desired substitution pattern.

    Addition of the Ethylamino Group: The ethylamino group is typically introduced through nucleophilic substitution reactions, using ethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), ethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound.

Scientific Research Applications

7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DICHLOROPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-2-(ethylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H13Cl2N3OS/c1-2-17-14-19-13-12(21-14)8(6-11(20)18-13)7-3-4-9(15)10(16)5-7/h3-5,8H,2,6H2,1H3,(H,17,19)(H,18,20)

InChI Key

YCYKRVDYJDZYPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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